molecular formula C13H24BrNO3 B6177607 tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 1064623-72-8

tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B6177607
CAS No.: 1064623-72-8
M. Wt: 322.2
InChI Key:
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Description

Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a synthetic organic compound, characterized by a unique oxazolidine ring structure. This compound is notable for its incorporation of both a bromopropyl group and a tert-butyl ester, which contribute to its unique reactivity and utility in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes

The synthesis of tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multi-step organic reactions. A common approach starts with the preparation of the 2,2-dimethyl-1,3-oxazolidine ring, followed by functionalization with a bromopropyl group. Esterification with tert-butyl alcohol completes the process.

Reaction Conditions

A key step involves the reaction of 2,2-dimethyl-1,3-oxazolidine with 3-bromopropyl bromide under basic conditions, such as using potassium carbonate in anhydrous acetonitrile. The resultant intermediate can then be esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

While specific industrial methods can vary, they often employ scalable batch or continuous flow processes with optimized reaction times and temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes several types of organic reactions, such as:

  • Substitution reactions: The bromopropyl group is reactive and can undergo nucleophilic substitution to introduce various functional groups.

  • Oxidation and reduction: The oxazolidine ring can be involved in oxidation-reduction processes.

  • Ester hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

  • Nucleophiles: Such as azides, amines, or thiols for substitution reactions.

  • Oxidizing agents: Like potassium permanganate or hydrogen peroxide for oxidation.

  • Reducing agents: Such as lithium aluminum hydride for reduction.

  • Acidic/basic hydrolysis: Using hydrochloric acid or sodium hydroxide for ester hydrolysis.

Major Products Formed

  • Substitution reactions can yield a variety of functionalized products.

  • Oxidation can lead to carbonyl derivatives, while reduction typically yields alcohols or amines.

  • Hydrolysis leads to the carboxylic acid form of the compound.

Scientific Research Applications

Chemistry

This compound is valuable in synthetic chemistry as a building block for more complex molecules, especially in the design of chiral auxiliaries and catalysts.

Biology and Medicine

  • Pharmaceutical intermediates: Used in the synthesis of drugs and active pharmaceutical ingredients (APIs) due to its reactivity and functional group compatibility.

  • Chiral synthesis: Helps in the production of enantiomerically pure compounds, which is crucial for drug efficacy and safety.

Industry

  • Material science:

  • Agrochemicals: Functions as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The compound's effects are largely determined by its reactivity and the specific functional groups involved. For example, the bromopropyl group can facilitate nucleophilic substitution, while the oxazolidine ring can engage in various ring-opening reactions. These interactions target specific molecular pathways, depending on the application, such as in pharmaceutical synthesis where it might act as an intermediate or a catalyst precursor.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Isomeric form with similar reactivity but different stereochemistry.

  • Tert-butyl (4S)-4-(2-bromoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Similar structure with a different length of the brominated carbon chain.

  • Ethyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate: Contains an ethyl ester instead of tert-butyl.

Uniqueness

Tert-butyl (4S)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate stands out due to its specific stereochemistry, which can significantly influence the outcome of its reactions, making it particularly valuable in asymmetric synthesis and chiral catalysis.

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Properties

CAS No.

1064623-72-8

Molecular Formula

C13H24BrNO3

Molecular Weight

322.2

Purity

95

Origin of Product

United States

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